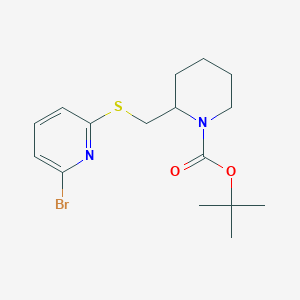2-(6-Bromo-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13454488
Molecular Formula: C16H23BrN2O2S
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H23BrN2O2S |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | tert-butyl 2-[(6-bromopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23BrN2O2S/c1-16(2,3)21-15(20)19-10-5-4-7-12(19)11-22-14-9-6-8-13(17)18-14/h6,8-9,12H,4-5,7,10-11H2,1-3H3 |
| Standard InChI Key | SISNUJNWHZSMAF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1CSC2=NC(=CC=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CSC2=NC(=CC=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound consists of a piperidine ring substituted at the 2-position with a sulfanylmethyl group bearing a 6-bromo-pyridin-2-yl moiety. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations . Key structural features include:
-
Piperidine ring: A six-membered saturated heterocycle contributing to conformational flexibility.
-
Sulfanylmethyl bridge: A thioether linkage (-S-CH₂-) connecting the piperidine and pyridine rings.
-
6-Bromo-pyridin-2-yl group: A brominated aromatic system enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
tert-Butyl ester: A sterically hindered protecting group that can be cleaved under acidic conditions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₃BrN₂O₂S | |
| Molecular Weight | 387.3 g/mol | |
| Density | ~1.35 g/cm³ (predicted) | |
| Boiling Point | ~416°C (predicted) | |
| LogP | 3.56 (indicative of lipophilicity) |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step protocols to assemble the piperidine-thioether framework. A representative route includes:
-
Piperidine Protection:
Piperidine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl piperidine-1-carboxylate . -
Sulfanylmethyl Introduction:
The protected piperidine undergoes alkylation with 2-chloromethyl-6-bromopyridine in the presence of a base (e.g., K₂CO₃) to form the thioether linkage . -
Purification:
The crude product is purified via column chromatography (e.g., silica gel, hexane/ethyl acetate) to achieve >95% purity .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 85–90% |
| Thioether Formation | 2-Chloromethyl-6-bromopyridine, K₂CO₃, DMF, 80°C | 70–75% |
Chemical Reactivity and Functionalization
Bromine-Specific Reactions
The 6-bromo substituent on the pyridine ring enables versatile functionalization:
-
Cross-Coupling: Suzuki-Miyaura reactions with boronic acids yield biaryl derivatives, expanding structural diversity for drug discovery .
-
Nucleophilic Substitution: Replacement of bromine with amines or thiols facilitates the introduction of pharmacophores.
Sulfur Oxidation
The thioether bridge can be oxidized to sulfone derivatives using mCPBA (meta-chloroperbenzoic acid), altering electronic properties and binding affinity.
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl ester, exposing the piperidine amine for further derivatization .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
Structural analogs of this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases. For example, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate derivatives exhibit nanomolar IC₅₀ values against CDK4/6, making them candidates for cancer therapy .
Antibacterial Agents
Thioether-containing piperidine derivatives demonstrate activity against Gram-positive bacteria by targeting cell wall synthesis enzymes. The bromine atom enhances membrane permeability, improving efficacy.
Table 3: Biological Activity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | CDK4 | 38 nM |
| 3-(6-Bromo-pyridin-2-ylsulfanyl)piperidine | S. aureus MurA | 12 µM |
Comparative Analysis with Structural Analogs
Table 4: Related Piperidine Derivatives
| Compound Name | Molecular Formula | Key Feature |
|---|---|---|
| 4-(6-Bromo-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylate | C₁₅H₂₁BrN₂O₂S | 4-Position substitution |
| tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | C₁₆H₂₃BrN₂O₃ | Oxygen linker vs. sulfur |
| 3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylate | C₁₄H₂₀N₃O₂S | Pyrimidine substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume